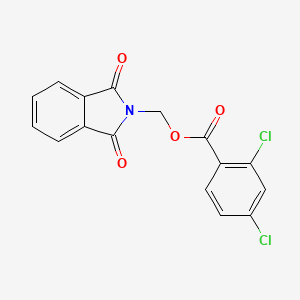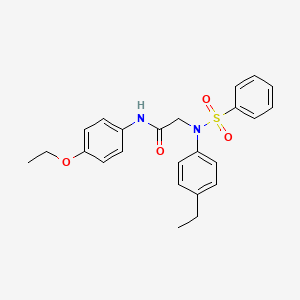
(1,3-Dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate
Vue d'ensemble
Description
(1,3-Dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a 1,3-dioxoisoindoline moiety linked to a 2,4-dichlorobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with (1,3-dioxoisoindol-2-yl)methanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms in the 2,4-dichlorobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-Dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,3-Dioxoisoindol-2-yl)methyl benzoate
- (1,3-Dioxoisoindol-2-yl)methyl 3,4-dichlorobenzoate
- (1,3-Dioxoisoindol-2-yl)methyl 2,5-dichlorobenzoate
Uniqueness
(1,3-Dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoate ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c17-9-5-6-12(13(18)7-9)16(22)23-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLGTQNVOALYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(3-bromobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3619155.png)

![4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide](/img/structure/B3619178.png)
![3-(4-methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3619191.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3619203.png)
![2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-4-(methylsulfanyl)benzamide](/img/structure/B3619206.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3619217.png)


![2-(2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3619242.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3619248.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3619251.png)
![{5-bromo-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3619253.png)
